molecular formula C21H20N2O2S B12467407 2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12467407
M. Wt: 364.5 g/mol
InChI Key: MFGVTOAYAMLXOR-UHFFFAOYSA-N
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Description

2-[4-(BENZYLOXY)PHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BENZYLOXY)PHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the thieno[2,3-d]pyrimidin-4-one core through a cyclization reaction, followed by the introduction of the benzyloxyphenyl and dimethyl groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(BENZYLOXY)PHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-[4-(BENZYLOXY)PHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as electronic and optical materials.

Mechanism of Action

The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidin-4-one derivatives with different substituents on the phenyl and thieno rings. Examples include:

  • 2-[4-(BENZYLOXY)PHENYL]-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-OL
  • 2-[4-(BENZYLOXY)PHENYL]-2,3,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 2-[4-(BENZYLOXY)PHENYL]-5,6-DIMETHYL-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

5,6-dimethyl-2-(4-phenylmethoxyphenyl)-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N2O2S/c1-13-14(2)26-21-18(13)20(24)22-19(23-21)16-8-10-17(11-9-16)25-12-15-6-4-3-5-7-15/h3-11,19,23H,12H2,1-2H3,(H,22,24)

InChI Key

MFGVTOAYAMLXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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